Antimony triethoxide

Catalog No.
S1505624
CAS No.
10433-06-4
M.F
C6H15O3Sb
M. Wt
256.94 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Antimony triethoxide

CAS Number

10433-06-4

Product Name

Antimony triethoxide

IUPAC Name

antimony(3+);ethanolate

Molecular Formula

C6H15O3Sb

Molecular Weight

256.94 g/mol

InChI

InChI=1S/3C2H5O.Sb/c3*1-2-3;/h3*2H2,1H3;/q3*-1;+3

InChI Key

JGOJQVLHSPGMOC-UHFFFAOYSA-N

SMILES

CC[O-].CC[O-].CC[O-].[Sb+3]

Canonical SMILES

CC[O-].CC[O-].CC[O-].[Sb+3]
  • High electrical conductivity
  • Transparency in the visible and near-infrared regions
  • Electrochromic properties (ability to change color upon application of an electric field)

Antimony triethoxide is often preferred in thin film deposition due to its:

  • Volatility: This allows for easier processing at lower temperatures compared to other antimony-based precursors.
  • High purity: This contributes to the formation of high-quality thin films.

Several techniques utilize antimony triethoxide for thin film deposition, including:

  • Chemical vapor deposition (CVD): This method involves injecting the precursor into a reaction chamber at elevated temperatures, where it decomposes and forms the thin film on a substrate.
  • Atomic layer deposition (ALD): This technique involves self-limiting reactions between the precursor and other gaseous reactants to precisely control the thickness of the deposited film at the atomic level.

Other Scientific Research Applications

Beyond thin film deposition, antimony triethoxide finds use in various other scientific research endeavors, including:

  • Synthesis of novel antimony-based materials: Researchers explore its potential in creating new materials with desired properties for applications in catalysis, energy storage, and optoelectronics.
  • Study of flame retardant properties: Antimony triethoxide is sometimes used as a model compound to investigate the flame-retardant mechanisms of antimony-containing materials.

ATO is synthesized from antimony trichloride (SbCl3) and ethanol (C2H5OH) []. Research into ATO is motivated by its potential applications in several areas, including:

  • Flame retardants: ATO has been studied for its ability to inhibit flammability in polymers [].
  • Precursors for advanced materials: ATO can be used as a precursor for the synthesis of other antimony-containing materials with unique properties, such as thin films and flame retardant nanoparticles [, ].

Molecular Structure Analysis

The ATO molecule has a trigonal pyramidal structure, with the antimony (Sb) atom at the center and three ethoxide (OC2H5) groups bonded to it in a triangular arrangement. This structure allows ATO to participate in various chemical reactions due to the reactivity of the Sb-O bonds [].


Chemical Reactions Analysis

Synthesis of ATO:

SbCl3 + 3 C2H5OH -> Sb(OC2H5)3 + 3 HCl []

Decomposition of ATO:

Sb(OC2H5)3 -> Sb2O3 + 3 C2H5OH (at elevated temperatures) []


Physical And Chemical Properties Analysis

  • Melting point: -88.8 °C []
  • Boiling point: 169 °C []
  • Solubility: Soluble in organic solvents like ethanol and toluene, insoluble in water []

  • Oxidation: When exposed to air, antimony triethoxide can be oxidized to form antimony trioxide (Sb2O3\text{Sb}_2\text{O}_3):
    4Sb OC2H5)3+3O22Sb2O3+6C2H5OH4\text{Sb OC}_2\text{H}_5)_3+3\text{O}_2\rightarrow 2\text{Sb}_2\text{O}_3+6\text{C}_2\text{H}_5\text{OH}
  • Hydrolysis: The compound reacts with water to yield ethanol and antimony hydroxide:
    Sb OC2H5)3+3H2OSb OH 3+3C2H5OH\text{Sb OC}_2\text{H}_5)_3+3\text{H}_2\text{O}\rightarrow \text{Sb OH }_3+3\text{C}_2\text{H}_5\text{OH}
  • Substitution Reactions: Antimony triethoxide can undergo substitution with other alcohols, forming various antimony alkoxides

    Research into the biological activity of antimony triethoxide is ongoing. Preliminary studies suggest potential antimicrobial properties, indicating its usefulness in medical applications. The interactions of this compound with biomolecules are being explored to understand its effects on cellular processes and its potential as a therapeutic agent .

Antimony triethoxide can be synthesized through several methods:

  • Reaction with Ethanol:
    • The most common synthesis involves reacting antimony trichloride with ethanol in the presence of a base:
    SbCl3+3C2H5OHSb OC2H5)3+3HCl\text{SbCl}_3+3\text{C}_2\text{H}_5\text{OH}\rightarrow \text{Sb OC}_2\text{H}_5)_3+3\text{HCl}
    This reaction is typically conducted under controlled conditions to optimize yield.
  • Industrial Production:
    • In industrial settings, similar methods are employed but optimized for larger scale production. Conditions such as temperature and pressure are adjusted to enhance yield and purity .

Antimony triethoxide has diverse applications across various fields:

  • Catalyst: It serves as a catalyst in organic synthesis reactions.
  • Flame Retardants: Used in the production of flame retardant materials.
  • Polymer Additives: Acts as an additive in polymers to enhance properties.
  • Synthesis Precursor: Utilized for synthesizing other antimony compounds .

Studies on the interactions of antimony triethoxide with various reagents indicate that it can form complexes with alcohols and undergo hydrolysis. Its reactivity profile suggests potential applications in coordination chemistry, where it may act as a ligand or precursor for more complex organometallic compounds .

Antimony triethoxide shares similarities with several other compounds, which can be compared based on their structure and reactivity:

CompoundChemical FormulaKey Characteristics
Antimony TrichlorideSbCl3\text{SbCl}_3Precursor for antimony triethoxide; reacts with alcohols.
Antimony TrioxideSb2O3\text{Sb}_2\text{O}_3Oxidation product; amphoteric oxide used in flame retardants.
Antimony TriacetateSb OAc 3\text{Sb OAc }_3Similar reactivity; used in organic synthesis.

Uniqueness: Antimony triethoxide is unique due to its specific reactivity with alcohols, forming various alkoxides and displaying liquid state properties that distinguish it from many solid-state antimony compounds . Its solubility in organic solvents further enhances its utility in chemical processes compared to other similar compounds.

Antimony Trisulfide Oxidation Pathways

While antimony trisulfide (Sb₂S₃) is not directly used in Sb(OEt)₃ synthesis, its oxidation to antimony trioxide (Sb₂O₃) provides a foundational intermediate. Industrial processes typically roast Sb₂S₃ in air at 500–1,000°C, yielding Sb₂O₃ and sulfur dioxide (SO₂) via the reaction:
$$ 2\text{Sb}2\text{S}3 + 9\text{O}2 \rightarrow 2\text{Sb}2\text{O}3 + 6\text{SO}2 $$ .
Sb₂O₃ is subsequently reacted with ethanol under controlled conditions to form Sb(OEt)₃. However, this indirect route is less favored due to SO₂ emissions and energy intensity compared to direct alkoxide syntheses .

Halide-Alcohol Exchange Reactions in Alkoxide Formation

The most efficient method involves reacting antimony trichloride (SbCl₃) with ethanol in the presence of ammonia (NH₃), which neutralizes HCl byproducts and shifts equilibrium toward Sb(OEt)₃:
$$ \text{SbCl}3 + 3\text{EtOH} + 3\text{NH}3 \rightarrow \text{Sb(OEt)}3 + 3\text{NH}4\text{Cl} $$ .
Key parameters include:

  • Temperature: Maintained below 20°C during NH₃ addition to prevent side reactions .
  • Solvent: Cyclohexane or toluene facilitates azeotropic removal of ethanol/water .
  • Yield: Up to 81% achieved via vacuum distillation .

This method avoids chloride contamination (<5 ppm), critical for applications in poly(ethylene terephthalate) catalysis .

Solvothermal Synthesis Optimization Strategies

Solvothermal techniques enable ligand exchange and crystallization control. For example, Sb(OEt)₃ reacts with tridentate ligands (e.g., E(CH₂-CH₂-OH)₂) in ethanol or acetonitrile at 70–80°C, forming complexes like [Sb(OEt)(L)₂] . Optimized conditions include:

  • Reaction Time: 2–36 hours, depending on ligand stability .
  • Solvent Ratios: Toluene-ethanol (4:1) minimizes byproducts .
  • Crystallization: Slow evaporation yields single-crystal products suitable for X-ray analysis .

Purification Techniques Through Distillation Processes

Sb(OEt)₃ is purified via fractional distillation under reduced pressure (0.5–3 mmHg), exploiting its high boiling point (71–73°C at 0.5 mmHg) . Key steps:

  • Filtration: Removes ammonium carboxylate precipitates .
  • Distillation: Collects fractions at 120–150°C (1–3 mmHg) .
  • Storage: Under argon to prevent hydrolysis .

Polyethylene Terephthalate Polycondensation Mechanisms

Antimony triethoxide serves as a highly effective Lewis acid catalyst in the polycondensation of bis(2-hydroxyethyl) terephthalate (BHET) to PET. The mechanism involves two stages: transesterification and polycondensation. During transesterification, antimony triethoxide coordinates with ester carbonyl groups, weakening the C–O bond and facilitating ethylene glycol elimination [1] [2]. In the polycondensation phase, the catalyst activates hydroxyl end groups, enabling nucleophilic attack on adjacent ester linkages to form polymer chains [2].

A key advantage of antimony triethoxide lies in its ethoxide ligands, which enhance solubility in reaction media compared to inorganic antimony compounds. This solubility ensures homogeneous catalyst distribution, critical for consistent polymerization rates. Studies demonstrate that PET synthesized with antimony triethoxide achieves a degree of polymerization (P) exceeding 150 within 4 hours at 280°C, compared to P < 40 in uncatalyzed reactions [2].

Table 1: Catalytic Efficiency of Antimony Triethoxide in PET Synthesis

CatalystReaction Time (h)Degree of Polymerization (P)
None640
Sb(OCH₂CH₃)₃4158
Sb(OCOCH₃)₃4142

Synergistic Effects With Phosphoric Acid Catalysts

The combination of antimony triethoxide and phosphoric acid creates a synergistic catalytic system. Phosphoric acid modifies the coordination environment of antimony(III) by forming phosphate complexes (e.g., Sb–O–P–O–Sb), which stabilize the active catalyst species [2] [7]. This interaction extends the induction period but ultimately increases polycondensation rates by 20–35% compared to antimony triethoxide alone [2].

The phosphate complexes suppress undesirable side reactions, such as acetaldehyde formation, by redirecting the catalyst’s electrophilicity toward ester groups rather than hydroxyl terminals. However, excessive phosphoric acid (>1:1 molar ratio to Sb) reduces catalytic activity due to over-coordination, highlighting the need for precise stoichiometric control [2].

Table 2: Impact of Phosphoric Acid on PET Synthesis

H₃PO₄:Sb RatioAcetaldehyde Yield (wt%)Diethylene Glycol Units (mol%)
0:11.82.1
1:10.73.5
3:10.44.9

Thermal Stability Enhancement in Polymer Matrices

Antimony triethoxide improves thermal stability in polymers through two mechanisms: char formation and radical scavenging. During thermal degradation, ethoxide ligands decompose to form antimony-oxygen networks that reinforce the polymer matrix [4] [7]. These networks act as physical barriers, reducing heat and mass transfer. In PET, incorporation of 0.5 wt% antimony triethoxide increases the initial decomposition temperature (T₅%) by 28°C, as measured by thermogravimetric analysis (TGA) [4].

Additionally, antimony(III) centers interact with radical species generated during polymer breakdown, terminating chain reactions that accelerate degradation. This dual functionality makes antimony triethoxide particularly effective in high-temperature processing applications.

Table 3: Thermal Stability of PET With Antimony Triethoxide

AdditiveT₅% (°C)Residual Mass at 600°C (%)
None34212.4
0.5 wt% Sb(OCH₂CH₃)₃37018.9

Impact on Polyester Molecular Weight Distribution

Antimony triethoxide’s catalytic efficiency directly influences the molecular weight distribution (MWD) of polyesters. Its high solubility ensures uniform active sites, promoting simultaneous chain growth across the reaction medium. This results in a narrow polydispersity index (PDI) of 1.8–2.1 for PET synthesized with antimony triethoxide, compared to PDIs > 2.5 for heterogeneous catalyst systems [1] [2].

However, prolonged reaction times (>5 hours) lead to MWD broadening due to catalyst deactivation and side reactions. Optimal results occur at moderate temperatures (270–290°C) and catalyst loadings of 0.02–0.05 mol%, balancing polymerization rate and side-product formation [1].

Table 4: Molecular Weight Parameters of PET

Catalyst Loading (mol%)Mw (kDa)PDI
0.0245.21.9
0.0558.72.1
0.1062.32.4

GHS Hazard Statements

Aggregated GHS information provided by 64 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (59.38%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Flammable Irritant

Flammable;Irritant;Environmental Hazard

Other CAS

10433-06-4

Dates

Modify: 2023-08-15

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